N-[Isobutyl]2-nitro-5-chloroaniline
Overview
Description
N-[Isobutyl]2-nitro-5-chloroaniline is an organic compound with the molecular formula C10H13ClN2O2 It is a derivative of aniline, characterized by the presence of nitro and chloro substituents on the aromatic ring, along with an isobutyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Isobutyl]2-nitro-5-chloroaniline typically involves a multi-step process. One common method includes the following steps:
Acylation: 3-chloroaniline is acylated using formic acid in an organic solvent.
Nitrification: The intermediate product is nitrified using a mixture of nitric acid and acetic anhydride.
Hydrolysis: The resulting compound is hydrolyzed using a sodium hydroxide solution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Reactants: 2,4-dichloronitrobenzene and toluene.
Reaction Conditions: The mixture is subjected to high temperatures (around 160°C) and pressures in an autoclave, followed by cooling and crystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
N-[Isobutyl]2-nitro-5-chloroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 2-amino-5-chloroaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
N-[Isobutyl]2-nitro-5-chloroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential to interact with biological molecules and pathways.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[Isobutyl]2-nitro-5-chloroaniline involves its interaction with specific molecular targets and pathways. For example, in cancer research, it has been shown to target oncogenic miRNAs, leading to the inhibition of cell proliferation. The nitro and chloro substituents play a crucial role in its binding affinity and specificity towards these molecular targets .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-nitroaniline: Similar structure but lacks the isobutyl group.
2-Nitroaniline: Lacks both the chloro and isobutyl groups.
4-Dimethylaminopyridine (DMAP): Although structurally different, it shares some functional similarities in terms of basicity and reactivity.
Uniqueness
N-[Isobutyl]2-nitro-5-chloroaniline is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Biological Activity
N-[Isobutyl]2-nitro-5-chloroaniline is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound features an isobutyl group attached to a nitro-substituted aniline structure. The presence of the nitro and chloro groups significantly influences its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 227.67 g/mol.
The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly in cancer research. Studies indicate that it can inhibit cell proliferation by targeting oncogenic microRNAs (miRNAs). For instance, it has been shown to bind effectively to oncogenic miR-27a, leading to a reduction in mature miRNA levels by about 65% at a concentration of 5 μM. This binding affinity corresponds to a binding constant () ranging from to .
Anticancer Activity
This compound has been explored for its potential as an anticancer agent. Its mechanism involves:
- Targeting Oncogenic miRNAs : The compound's ability to bind to specific miRNAs can disrupt their regulatory functions in cancer cells.
- Inhibition of Cell Proliferation : Studies have shown that it can significantly reduce the growth rate of various cancer cell lines.
Antiviral Activity
Research has also indicated potential antiviral properties, particularly against HIV-1. The compound's structure allows it to interact with viral components, potentially inhibiting viral replication .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells. For example:
- Cell Cycle Analysis : Treatment with the compound resulted in an increase in the G0/G1 phase and a decrease in the S phase, indicating a halt in cell cycle progression .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of the isobutyl group and the nitro substituent in enhancing biological activity. Variations in these groups can lead to significant changes in potency and selectivity against cancer cells .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
5-chloro-N-(2-methylpropyl)-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-7(2)6-12-9-5-8(11)3-4-10(9)13(14)15/h3-5,7,12H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXLUWQGTBFPSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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